molecular formula C19H20N4O3 B11388835 1-{4-cyano-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

1-{4-cyano-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

Cat. No.: B11388835
M. Wt: 352.4 g/mol
InChI Key: MGHDPTVMQUHBHY-AATRIKPKSA-N
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Description

1-{4-CYANO-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a cyano group, a methoxyphenyl group, and an oxazole ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-{4-CYANO-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this one.

Industrial production methods often involve optimizing these reactions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

1-{4-CYANO-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and oxazole groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate cellular processes and interactions due to its unique structure.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-{4-CYANO-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other cyano and oxazole derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the cyano, methoxyphenyl, and oxazole groups in 1-{4-CYANO-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE gives it distinct properties and applications.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-[4-cyano-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-25-15-4-2-3-13(11-15)5-6-17-22-16(12-20)19(26-17)23-9-7-14(8-10-23)18(21)24/h2-6,11,14H,7-10H2,1H3,(H2,21,24)/b6-5+

InChI Key

MGHDPTVMQUHBHY-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N

Origin of Product

United States

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